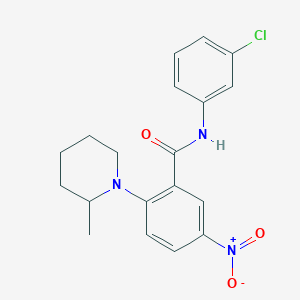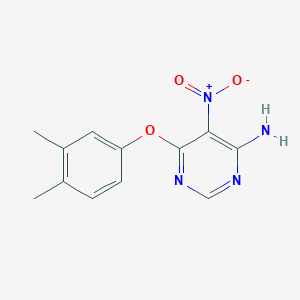
6-(3,4-dimethylphenoxy)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
6-(3,4-dimethylphenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as Nitrapyrin, and it belongs to the class of pyrimidine derivatives. Nitrapyrin is a yellow crystalline solid that is soluble in water and has a molecular weight of 246.25 g/mol.
Mecanismo De Acción
Nitrapyrin works by inhibiting the activity of Nitrosomonas and Nitrobacter, which are bacteria responsible for nitrification in soil. By inhibiting the activity of these bacteria, Nitrapyrin reduces the loss of nitrogen from soil, leading to increased crop yields. In medicine, Nitrapyrin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Nitrapyrin has been shown to have a range of biochemical and physiological effects. In agriculture, it reduces the loss of nitrogen from soil, leading to increased crop yields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. Nitrapyrin has also been shown to reduce the production of nitric oxide, a molecule that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrapyrin has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, making it easy to work with in aqueous solutions. However, Nitrapyrin has some limitations. It is a toxic compound that requires careful handling, and its use in lab experiments should be done in a well-ventilated area. Additionally, its effects on living organisms should be carefully studied before it is used in medical applications.
Direcciones Futuras
There are several future directions for the study of Nitrapyrin. In agriculture, it can be further studied for its potential to reduce the loss of nitrogen from soil and increase crop yields. In medicine, it can be studied for its potential as an anti-inflammatory and anti-tumor agent. Additionally, its effects on other biochemical pathways can be studied to better understand its potential applications. Overall, Nitrapyrin is a promising compound that has the potential to have a significant impact on agriculture and medicine.
Aplicaciones Científicas De Investigación
Nitrapyrin has been extensively studied for its potential applications in agriculture. It is used as a nitrification inhibitor to reduce the loss of nitrogen from soil, which can lead to increased crop yields. Nitrapyrin has also been studied for its potential application in medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
6-(3,4-dimethylphenoxy)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-9(5-8(7)2)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDPUIHFIRTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



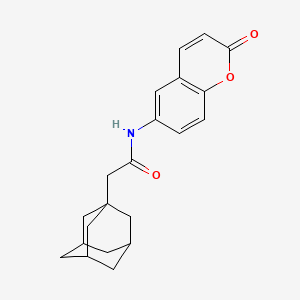
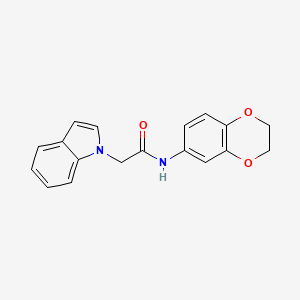
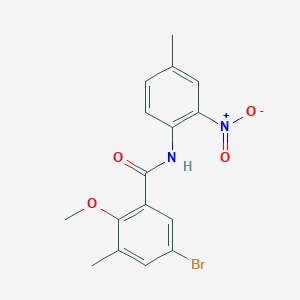
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
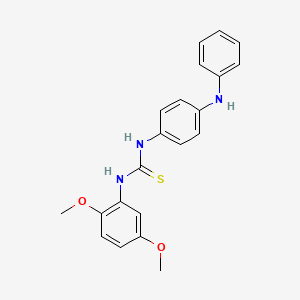
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)

![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
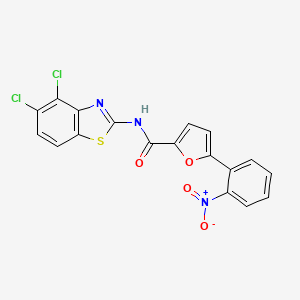
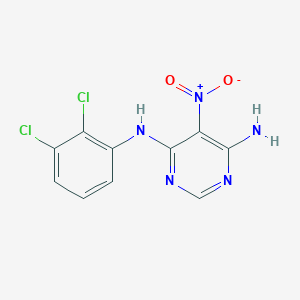
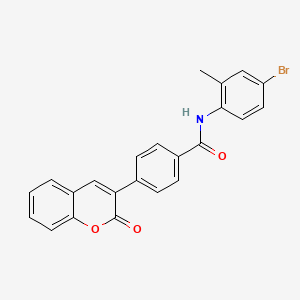
![3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4137482.png)
![N-(4-chlorophenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4137500.png)
